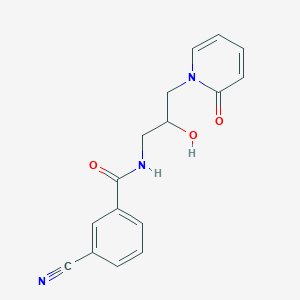

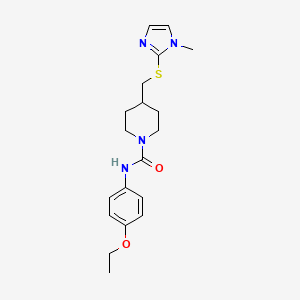

![molecular formula C20H19BrN4O3 B2962069 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-69-7](/img/structure/B2962069.png)

3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These derivatives are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistamine properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .Scientific Research Applications

Analgesic Activities

Research indicates that novel pyrimidine derivatives exhibit significant analgesic activities. A study on microwave-assisted synthesis of pyrimidine derivatives highlighted compounds showing considerable analgesic effects, comparable to standard drugs, without ulcerogenic effects, demonstrating the potential of these compounds in pain management (Chaudhary et al., 2012). Similarly, another investigation synthesized substituted pyridine derivatives displaying analgesic and antiparkinsonian activities, comparing favorably with reference drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).

Antimicrobial Activities

The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have been explored, with certain amino acid Schiff bases of these derivatives showing promising antibacterial and antifungal activities. This suggests their potential as novel antibacterial and antifungal agents (Alwan et al., 2014).

Anticancer Activities

Pyridine and thiazolopyrimidine derivatives synthesized using 1‐Ethylpiperidone as a synthon have shown anticancer activities. This indicates the compound's derivatives' potential in cancer treatment, with specific derivatives exhibiting anti-cancer activities against a variety of human tumor cell lines (Hammam et al., 2001).

Antioxidant Evaluation

Derivatives of 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been assessed for their antioxidant properties, with some compounds exhibiting promising activities. These derivatives can protect DNA from damage induced by bleomycin, suggesting their utility as antioxidant agents (Gouda, 2012).

Urease Inhibition

Research on substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that some derivatives exhibit urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity (Rauf et al., 2010).

Antimicrobial Evaluation of Spiro Derivatives

The synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has been explored, with some compounds showing moderate antimicrobial activities. This opens avenues for the development of new antimicrobial agents (Faty et al., 2015).

Future Directions

properties

IUPAC Name |

3-[1-[2-(2-bromophenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3/c21-16-6-2-1-4-13(16)12-17(26)24-10-7-14(8-11-24)25-19(27)15-5-3-9-22-18(15)23-20(25)28/h1-6,9,14H,7-8,10-12H2,(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPAWMVZUUEKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

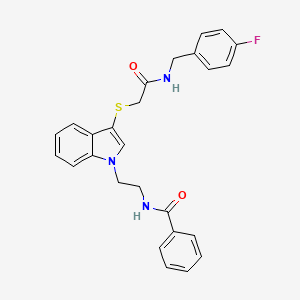

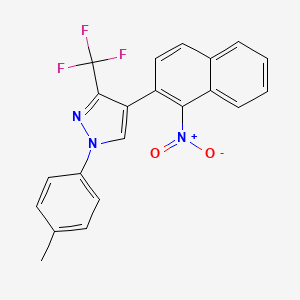

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)

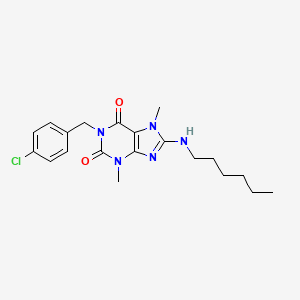

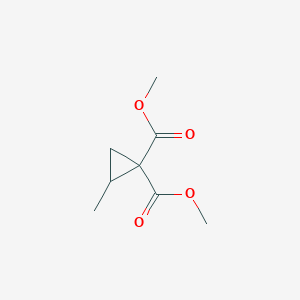

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2961988.png)

![N-isopropyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2961991.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961992.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)

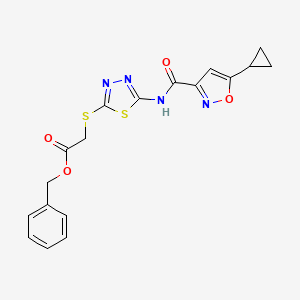

![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)